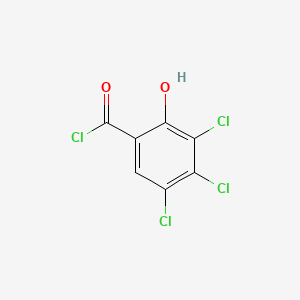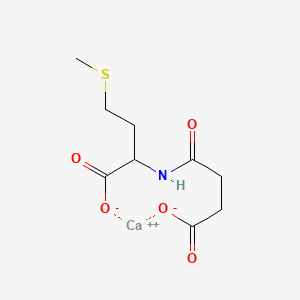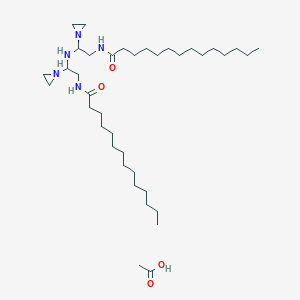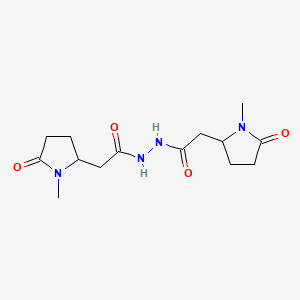
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol is a synthetic organic compound with the molecular formula C11H28ClN5O. It is characterized by the presence of multiple amine groups and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol typically involves the reaction of a polyamine with a chlorinated alcohol. One common method includes the following steps:
Starting Materials: Polyamine (e.g., tetraethylenepentamine) and chlorinated alcohol (e.g., 3-chloro-1,2-propanediol).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained between 50-70°C.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability, and advanced purification methods like distillation and high-performance liquid chromatography (HPLC) are employed .
Analyse Chemischer Reaktionen
Types of Reactions
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chlorine atom can be reduced to form a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiourea under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated amine.
Substitution: Formation of hydroxyl or thiol-substituted products.
Wissenschaftliche Forschungsanwendungen
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The chlorine atom can participate in nucleophilic substitution reactions, further modifying the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler polyamine with two amine groups.
Diethylenetriamine: Contains three amine groups and is structurally similar but lacks the chlorine atom.
Triethylenetetramine: Contains four amine groups and is used in similar applications.
Uniqueness
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol is unique due to its combination of multiple amine groups and a chlorine atom, which provides versatility in chemical reactions and applications. Its structure allows for a wide range of modifications, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
84540-72-7 |
|---|---|
Molekularformel |
C11H28ClN5O |
Molekulargewicht |
281.83 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]-3-chloropropan-2-ol |
InChI |
InChI=1S/C11H28ClN5O/c12-9-11(18)10-17-8-7-16-6-5-15-4-3-14-2-1-13/h11,14-18H,1-10,13H2 |
InChI-Schlüssel |
WNWFMFWNKLGZDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNCCNCCNCC(CCl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


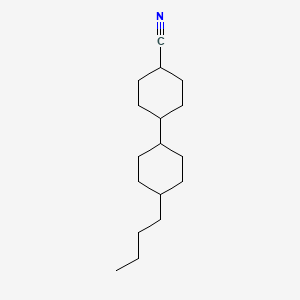
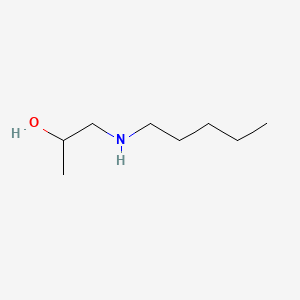
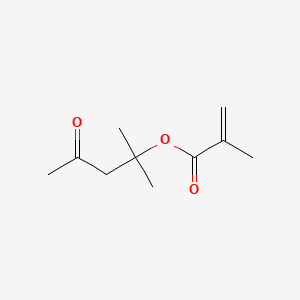
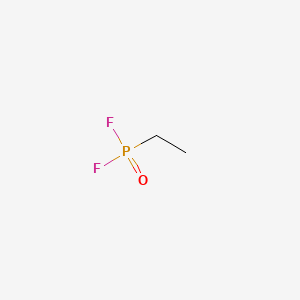
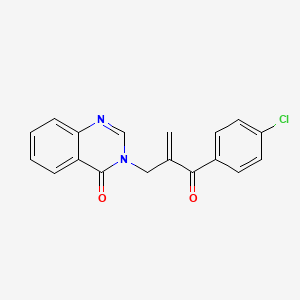
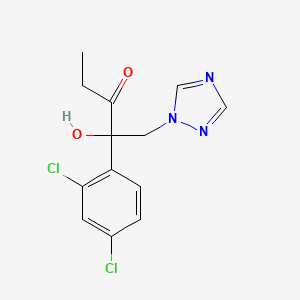
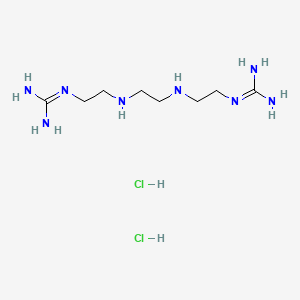
![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)

